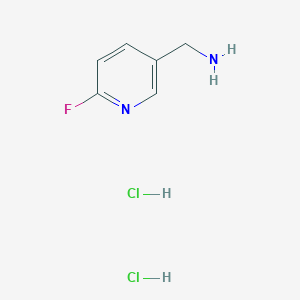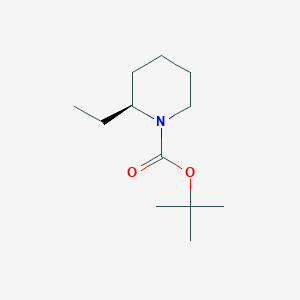
(6-Fluoropyridin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(6-Fluoropyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl2FN2 . It is also known by other names such as 2-Fluoro-5-(aminomethyl)pyridine and 3-Pyridinemethanamine, 6-fluoro- . The compound has a molecular weight of 199.05 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 . The Canonical SMILES is C1=CC(=NC=C1CN)F . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 126.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 38.9 Ų . The compound has a complexity of 87.1 .Applications De Recherche Scientifique
Imaging and Diagnostic Applications
Positron Emission Tomography (PET) in Parkinson's Disease Research : The compound, specifically its analog 6-fluorodopa (6-FD), is used with PET imaging for visualizing dopamine and its metabolites in nigrostriatal nerve endings. This has been instrumental in detecting subclinical damage to the nigrostriatal pathway, providing insights into Parkinson's disease etiology and progression (Calne et al., 1985).
Localization of Medullary Thyroid Carcinoma Metastasis : The compound, particularly its form 6-[(18)F]fluorodopamine, has been utilized in PET scans to localize medullary thyroid cancer metastases. This application is pivotal in the early detection and treatment of metastatic cancers (Gourgiotis et al., 2003).
Cardiac Sympathetic Innervation Imaging : 6-[18F]fluorodopamine PET scanning has been used to visualize left ventricular myocardium and assess cardiac sympathetic innervation and function noninvasively in humans. This application holds potential for diagnosing and monitoring cardiovascular diseases (Goldstein et al., 1993).
Localization of Metastatic Pheochromocytoma : 6-[(18)F]-fluorodopamine PET has shown superior efficacy compared to traditional scintigraphy methods in localizing metastatic pheochromocytoma, aiding in accurate diagnosis and treatment planning (Ilias et al., 2003).
Biochemical Research and Drug Metabolism
Investigating Drug-Induced Toxicity : Genetic variations in metabolizing enzymes, such as DPYD, are critical in understanding drug-induced toxicities. The compound's metabolites and its interactions have been studied to predict and manage adverse reactions in chemotherapy, specifically with fluoropyrimidine-based drugs (Deenen et al., 2016).
Determining Metabolic Phenotypes in Cancer Treatment : Studies have explored how genetic polymorphisms, including those affecting the metabolism of compounds like (6-Fluoropyridin-3-yl)methanamine dihydrochloride, influence patient responses to cancer treatments, contributing to personalized medicine approaches (Daigo et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
(6-fluoropyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURXRRGRNPUXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3040301.png)

![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)



![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide](/img/structure/B3040312.png)




